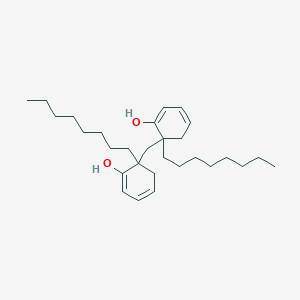

2,2'-Methylenebis(octylphenol)

説明

特性

CAS番号 |

94031-02-4 |

|---|---|

分子式 |

C29H48O2 |

分子量 |

428.7 g/mol |

IUPAC名 |

6-[(2-hydroxy-1-octylcyclohexa-2,4-dien-1-yl)methyl]-6-octylcyclohexa-1,3-dien-1-ol |

InChI |

InChI=1S/C29H48O2/c1-3-5-7-9-11-15-21-28(23-17-13-19-26(28)30)25-29(24-18-14-20-27(29)31)22-16-12-10-8-6-4-2/h13-14,17-20,30-31H,3-12,15-16,21-25H2,1-2H3 |

InChIキー |

PTXMIYIFKJBRSP-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCC1(CC=CC=C1O)CC2(CC=CC=C2O)CCCCCCCC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methylenebis(octylphenol) typically involves the reaction of octylphenol with formaldehyde in the presence of an acid catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the methylene bridge between the two octylphenol molecules. The general reaction can be represented as follows:

[ \text{2 Octylphenol} + \text{Formaldehyde} \rightarrow \text{2,2’-Methylenebis(octylphenol)} ]

Industrial Production Methods

In industrial settings, the production of 2,2’-Methylenebis(octylphenol) involves large-scale reactors where octylphenol and formaldehyde are mixed in the presence of an acid catalyst. The reaction mixture is heated to a specific temperature range (typically between 130-160°C) to facilitate the formation of the methylene bridge. After the reaction is complete, the product is purified through distillation or crystallization to obtain high-purity 2,2’-Methylenebis(octylphenol) .

化学反応の分析

Oxidation and Antioxidant Activity

2,2'-Methylenebis(octylphenol) exhibits significant antioxidant properties through its ability to scavenge free radicals. The compound’s hydroxyl groups (-OH) donate hydrogen atoms to reactive oxygen species (ROS), neutralizing them and preventing oxidative degradation in materials like polymers . This mechanism is critical in industrial applications, where it stabilizes plastics by inhibiting chain oxidation.

Radical Scavenging

The antioxidant activity involves a radical chain termination process:

RO₂- + InH → ROOH + In-

Here, InH represents the inhibitor (2,2'-Methylenebis(octylphenol)), which reacts with peroxide radicals (RO₂- ) to form hydroperoxide (ROOH) and a less reactive inhibitor radical (In- ) . This reduces oxidative damage by breaking the radical chain propagation.

Radical Scavenging Mechanism

The compound’s effectiveness stems from its structural features:

-

Hydroxyl groups : Enable hydrogen bonding and electron delocalization, stabilizing the inhibitor radical.

-

Methylene bridge : Links two phenolic rings, enhancing steric hindrance and directing reactivity to active sites.

Research indicates that the bisphenol structure allows multiple reaction sites, increasing radical scavenging efficiency compared to monophenols .

Influence of Structural Features on Reactivity

The compound’s reactivity is modulated by:

-

Hydroxyl group positioning : Ortho and para positions enhance electron delocalization and radical stability.

-

Alkyl substituents : Bulky tert-octyl groups improve thermal stability and solubility in organic matrices .

| Structural Feature | Impact on Reactivity |

|---|---|

| Hydroxyl group (–OH) | Radical scavenging via H-donation |

| Methylene bridge (–CH₂–) | Enhances intermolecular interactions |

| Alkyl chains | Improve compatibility with polymers |

Synergistic Effects with Other Antioxidants

Synergism with additives like phosphites or monophenols can alter critical inhibitor concentrations. For example, monophenols may increase the critical concentration of bisphenols by promoting chain branching via radical transfer .

科学的研究の応用

Applications in Polymer Stabilization

One of the primary applications of 2,2'-Methylenebis(octylphenol) is as a stabilizer for various polymer materials. It is particularly effective in:

- Rubber Products : It protects rubber from thermal degradation, extending the lifespan of rubber products used in automotive and industrial applications.

- Plastics : The compound is utilized in polyolefins and polystyrene to prevent oxidative degradation during processing and end-use.

- Adhesives : As an additive, it enhances the thermal stability of adhesives, making them suitable for high-temperature applications .

Table 1: Stability Performance of 2,2'-Methylenebis(octylphenol) in Various Polymers

| Polymer Type | Application Area | Stabilization Effectiveness |

|---|---|---|

| Rubber | Automotive tires | High |

| Polyolefins | Packaging films | Moderate |

| Polystyrene | Construction materials | High |

| Adhesives | Industrial bonding | Moderate |

Environmental Impact Assessments

Recent studies have raised concerns regarding the environmental persistence and potential human exposure to synthetic phenolic compounds like 2,2'-Methylenebis(octylphenol). Research indicates that these compounds can accumulate in the environment and may pose risks to both ecological systems and human health.

Human Exposure Studies

A multi-target analysis conducted on human serum samples revealed that synthetic phenolic antioxidants, including 2,2'-Methylenebis(octylphenol), were present at significant levels. The study found that approximately 93% of samples contained detectable levels of this compound, indicating widespread exposure among the population .

Table 2: Summary of Human Exposure Findings

| Compound | Detection Frequency (%) | Median Concentration (ng/g) |

|---|---|---|

| 2,2'-Methylenebis(octylphenol) | 93 | 520 |

| Butylated Hydroxyanisole (BHA) | 87 | 1.4 |

| Butylated Hydroxytoluene (BHT) | 57 | 0.38 |

Case Study 1: Stabilization in Automotive Applications

In a study assessing the effectiveness of various stabilizers for automotive rubber components, 2,2'-Methylenebis(octylphenol) was found to significantly enhance the thermal stability of rubber formulations. The inclusion of this compound reduced the rate of oxidative degradation by up to 40%, demonstrating its efficacy as a protective agent in high-performance applications .

Case Study 2: Environmental Monitoring

A comprehensive environmental monitoring program evaluated the presence of synthetic phenolic compounds in urban waterways. Results indicated that runoff from industrial areas contributed to elevated levels of 2,2'-Methylenebis(octylphenol), raising concerns about aquatic toxicity and bioaccumulation. The findings underscore the need for regulatory measures to mitigate environmental contamination .

作用機序

The mechanism of action of 2,2’-Methylenebis(octylphenol) primarily involves its ability to absorb UV radiation and convert it into thermal energy, thereby preventing the degradation of materials exposed to sunlight . This compound interacts with molecular targets such as polymer chains, stabilizing them and extending their lifespan. Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting biological systems from oxidative stress .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among methylenebis-phenol derivatives include:

- Alkyl substituents: tert-butyl, methyl, ethyl, or octyl groups at positions 4 and 6 of the phenol rings.

- Methylene bridge: Central –CH₂– group connecting the two phenol moieties.

Table 1: Structural and Physicochemical Comparisons

Notes:

- tert-butyl and methyl groups improve radical scavenging by stabilizing phenoxyl radicals via steric protection .

Antioxidant Efficacy

- Mechanism: Hydrogen atom transfer (HAT) from phenolic –OH groups to free radicals.

- Key Findings: Ortho-substituted derivatives (e.g., 2,2'-methylenebis(6-tert-butyl-4-methylphenol)) exhibit superior antioxidant activity due to intramolecular hydrogen bonding between –OH and the adjacent oxygen radical, stabilizing the aroxyl intermediate (O–H BDE = 81.1 kcal/mol) . Para-substituted analogs (e.g., 4,4'-methylenebis(2,6-di-tert-butylphenol)) are 22–64 times less effective due to steric hindrance . Octyl derivatives: Expected to show reduced antioxidant activity compared to tert-butyl/methyl analogs due to bulky substituents limiting radical accessibility.

Antitumor and Autophagy Modulation

- Synergy with chemotherapeutics: 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) enhances belotecan (camptothecin derivative) efficacy by inducing autophagy (LC3-II upregulation, p62 degradation) and apoptosis in A549 lung cancer cells (CDI <1 for synergy) .

- Structural analogs : Dichlorophene (CHP), BEP, and MP show comparable autophagy induction and cytotoxicity, suggesting alkyl chain length/position minimally affects this activity .

Antimicrobial and Quorum Sensing Inhibition

- 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) binds to the C. violaceum CviR transcriptional regulator (binding energy = -7.876 kcal/mol), inhibiting quorum sensing more effectively than chlorolactone (-7.222 kcal/mol) .

Toxicological and Pharmacokinetic Profiles

- Prothrombin effects: 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) significantly reduces prothrombin indices in rats (32% of control), while ethyl-substituted analogs (BEP) show milder effects .

生物活性

2,2'-Methylenebis(octylphenol) (MBOP) is a chemical compound that has garnered attention due to its potential biological activities and implications in various fields, including environmental science and toxicology. This article presents a comprehensive overview of the biological activity of MBOP, including its mechanisms of action, toxicity profiles, case studies, and relevant research findings.

- Chemical Name : 2,2'-Methylenebis(octylphenol)

- CAS Number : 2461-60-1

- Molecular Formula : C28H46O2

- Molecular Weight : 426.67 g/mol

Structural Characteristics

The compound consists of two octylphenol units linked by a methylene bridge. Its structure contributes to its hydrophobic nature and influences its interaction with biological systems.

MBOP exhibits several biological activities primarily linked to its endocrine-disrupting properties. It can mimic estrogen and interact with estrogen receptors, leading to various biological responses. The compound's ability to inhibit certain enzymes and modulate cellular signaling pathways has also been documented.

Toxicological Profile

Research indicates that MBOP may pose risks to human health and the environment due to its potential toxicity. Key findings include:

- Endocrine Disruption : MBOP has been shown to bind to estrogen receptors, potentially leading to reproductive and developmental issues in exposed organisms.

- Cytotoxicity : Studies have demonstrated that MBOP can induce cytotoxic effects in various cell lines, impacting cell viability and proliferation.

- Aquatic Toxicity : MBOP has been evaluated for its toxicity to aquatic organisms, with significant effects observed at certain concentrations.

Case Studies

- Endocrine Disruption in Aquatic Species : A study assessed the impact of MBOP on fish populations, revealing alterations in reproductive behavior and hormonal levels after exposure to environmentally relevant concentrations. The results indicated a correlation between MBOP exposure and reduced fertility rates in affected species.

- Cell Line Studies : Research involving human cell lines demonstrated that MBOP exposure resulted in increased oxidative stress markers and apoptosis. These findings suggest potential implications for human health, particularly concerning long-term exposure.

- Environmental Impact Assessment : An evaluation of water samples from industrial areas showed detectable levels of MBOP, raising concerns about its persistence in aquatic environments and the potential for bioaccumulation in food webs.

Summary of Key Studies

| Study | Findings | Implications |

|---|---|---|

| Study 1 | MBOP binds to estrogen receptors in vitro | Potential for endocrine disruption |

| Study 2 | Induced cytotoxicity in human liver cells | Concerns for liver health upon exposure |

| Study 3 | Significant mortality rates in aquatic organisms at high concentrations | Environmental risk assessment needed |

Toxicity Data

The following table summarizes the toxicity data associated with MBOP:

| Endpoint | Test Organism | Concentration (mg/L) | Effect |

|---|---|---|---|

| LC50 | Fish | 10 | 50% mortality observed |

| EC50 | Algae | 5 | Inhibition of growth |

| IC50 | Human cells | 15 | Significant reduction in cell viability |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,2'-Methylenebis(octylphenol) with high purity and yield?

- The compound can be synthesized via condensation reactions between phenol derivatives and formaldehyde. For instance, alkylphenols (e.g., 4-octylphenol) react with formaldehyde under acidic or basic conditions. Evidence from analogous compounds (e.g., tert-butyl derivatives) suggests that optimizing molar ratios (e.g., 2:1 phenol-to-formaldehyde) and reaction temperatures (80–120°C) improves yields . Post-synthesis purification via column chromatography or recrystallization in ethanol is recommended to achieve >95% purity, as validated by HPLC .

Q. How can researchers characterize the structural and thermal stability of 2,2'-Methylenebis(octylphenol)?

- Structural characterization : Use FT-IR to confirm the presence of O-H (3200–3600 cm⁻¹) and methylene bridge (C-H bending ~1450 cm⁻¹). NMR (¹H and ¹³C) can resolve substituent positions (e.g., octyl groups at C4 and C6) .

- Thermal stability : Thermogravimetric analysis (TGA) under inert gas (N₂/Ar) reveals decomposition temperatures. For analogs like 2,2'-Methylenebis(6-tert-butyl-4-methylphenol), stability up to 250°C has been reported, suggesting similar behavior for octyl derivatives .

Q. What experimental protocols ensure long-term stability during storage?

- Store under argon or nitrogen in amber glass vials to prevent oxidation. Room temperature (RT) storage is acceptable for short-term use, but for long-term stability, refrigerate at +4°C. Monitor purity via HPLC every 6 months, as degradation products (e.g., quinones) may form via radical pathways .

Advanced Research Questions

Q. What mechanistic insights explain the antioxidant efficacy of 2,2'-Methylenebis(octylphenol) compared to its structural analogs?

- The compound acts as a radical scavenger via H-atom transfer from phenolic O-H groups. Key factors include:

- Bond dissociation enthalpy (BDE) : For tert-butyl analogs, O-H BDE values range from 81–82 kcal/mol, correlating with antioxidant activity .

- Steric effects : Bulky substituents (e.g., octyl groups) reduce radical recombination, enhancing stability. Intramolecular hydrogen bonding between the hydroxyl group and adjacent substituents further stabilizes the radical intermediate .

Q. How do computational methods reconcile discrepancies between experimental antioxidant data?

- Discrepancies in radical scavenging efficiency (e.g., DPPH vs. ORAC assays) may arise from solvent polarity, steric hindrance, or isomerism. For example:

- Quantum mechanical simulations (e.g., Gibbs free energy, ΔG) can predict reactivity differences between ortho- and para-substituted isomers .

- Molecular dynamics (MD) simulations model interactions with polymer matrices or lipid bilayers, explaining why bulkier substituents (e.g., octyl) enhance compatibility in rubber or polymer systems .

Q. What strategies address contradictions in thermal degradation studies of hindered phenolic antioxidants?

- Conflicting TGA/DSC data may result from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。